

STX-0119 STAT3 transcription IC50 value

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Compound Focus: STX-0119

CAS No.: 851095-32-4

Cat. No.: S548070

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Quantitative Biological Data

The table below summarizes the key quantitative data for **STX-0119**:

Assay/Parameter	Value / Result	Context / Cell Line
STAT3 Transcription Inhibition (IC ₅₀)	74 μ M	STAT3-dependent luciferase reporter gene assay in HeLa cells [1] [2]
STAT3 Dimerization Inhibition	62% (at 50 μ M), 9% (at 10 μ M)	FRET-based dimerization assay [2]
Cell Proliferation Inhibition (IC ₅₀)	15 - 44 μ M	Glioblastoma stem-like cells (GBM-SCs) [3] [4]
In Vivo Efficacy (Tumor Growth Inhibition)	Effective at 160 mg/kg (oral, 4 days)	SCC-3 lymphoma xenograft model in mice [1]
In Vivo Efficacy (Tumor Growth Inhibition)	Effective at 80 mg/kg	Transplantable glioblastoma stem-like cell model in mice [3] [4]

STX-0119 also potently suppresses the expression of STAT3 target genes (e.g., c-myc, survivin, cyclin D1) and stem cell-associated genes (e.g., Nanog, CD133) without affecting the phosphorylation level of STAT3 itself, confirming its direct action on dimerization [2] [3].

Experimental Protocols

To help you evaluate or replicate the key findings, here are the methodologies for core experiments from the search results.

STAT3-Dependent Luciferase Reporter Gene Assay

This assay identifies compounds that inhibit STAT3-mediated transcription [2].

- **Cell Line:** HeLa cells.
- **Procedure:** Transfect cells with a reporter plasmid containing a luciferase gene under the control of a STAT3-responsive promoter. After transfection, treat the cells with the test compound (e.g., **STX-0119**). Stimulate the STAT3 pathway (e.g., with IL-6). Lyse the cells and measure the luciferase activity using a luminometer. Reduced luminescence in treated cells indicates inhibition of STAT3 transcriptional activity.
- **Key Measurement:** Luminescence intensity, used to calculate percent inhibition and IC₅₀ values.

FRET-Based STAT3 Dimerization Assay

This cell-based assay directly measures the inhibition of STAT3 protein-protein interaction [2].

- **Principle:** Uses Fusion proteins of STAT3 with donor and acceptor fluorophores. When STAT3 dimerizes, the fluorophores come close, producing a FRET signal.
- **Procedure:** Introduce the STAT3-fluorophore constructs into cells. Treat cells with the compound (e.g., **STX-0119**) and stimulate with IL-6. Measure the FRET signal; a decrease indicates disrupted dimerization.
- **Key Measurement:** FRET efficiency or signal intensity.

In Vivo Efficacy Study in a Xenograft Model

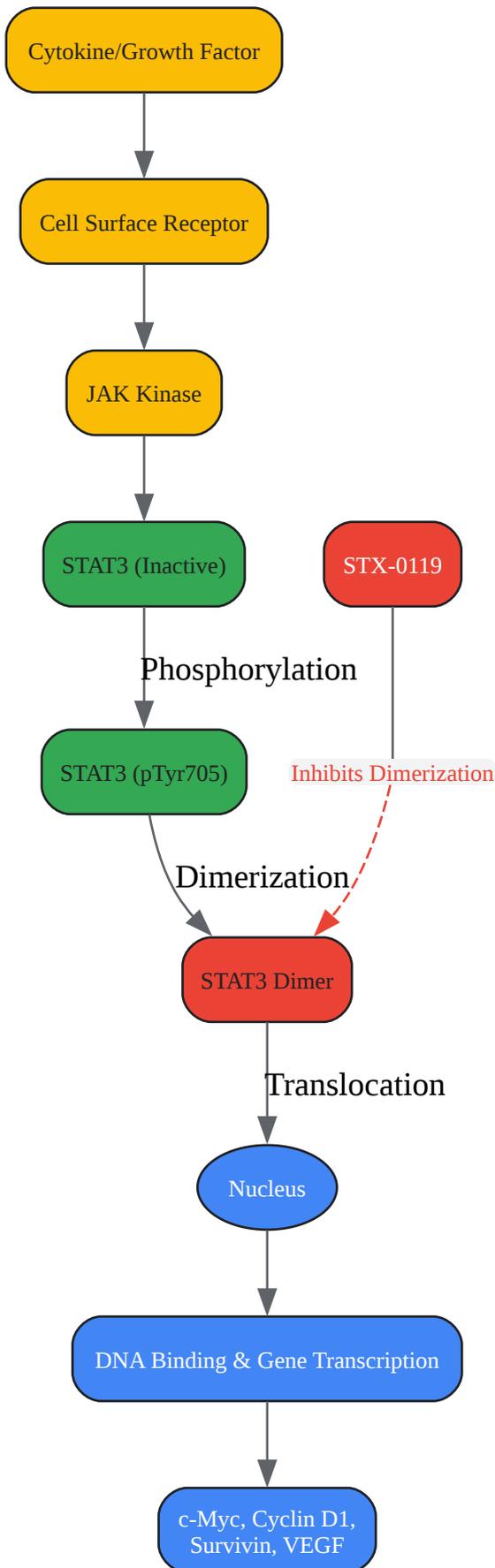
This evaluates the antitumor effect of **STX-0119** in a live animal model [1] [3].

- **Animals & Model:** Immunodeficient mice implanted with human cancer cells (e.g., SCC-3 lymphoma or GB-SCC010/026 glioblastoma stem-like cells).
- **Dosing:** Administer **STX-0119** via oral gavage. The cited studies used 160 mg/kg daily for 4 days and 80 mg/kg, respectively.

- **Formulation:** Suspend **STX-0119** in 0.5% methyl cellulose 400-cp or dissolve in 20% DMSO/80% polyethylene glycol 300.
- **Key Metrics:** Monitor tumor volume over time and calculate tumor growth inhibition compared to the vehicle control group.

STAT3 Signaling and Inhibitor Mechanism

The following diagram illustrates the STAT3 signaling pathway and the mechanism by which **STX-0119** acts as a dimerization inhibitor.



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The diagram shows that **STX-0119** directly targets the protein-protein interaction step of STAT3 dimerization, preventing the dimer from translocating to the nucleus and activating the transcription of target genes involved in cell survival and proliferation [2] [3].

Key Research Insights

- **Selectivity:** **STX-0119** inhibits STAT3 without affecting its phosphorylation, confirming it does not work through upstream kinases like JAK [2]. A truncated, inactive analog (STX-0872) provides evidence for structure-specific activity [2].
- **Therapeutic Potential:** **STX-0119** shows particular promise against recurrent Glioblastoma Multiforme (GBM), especially by targeting treatment-resistant cancer stem-like cells (CSCs). It inhibits CSC proliferation and self-renewal, and suppresses key stem cell markers [3].

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References

1. - STX | 0119 | TargetMol STAT [targetmol.com]
2. Identification of a New Series of STAT3 Inhibitors by Virtual ... [pmc.ncbi.nlm.nih.gov]
3. Effect of the STAT inhibitor 3 - STX on the proliferation of cancer... 0119 [spandidos-publications.com]
4. Effect of the STAT inhibitor 3 - STX on the proliferation of cancer... 0119 [pubmed.ncbi.nlm.nih.gov]

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